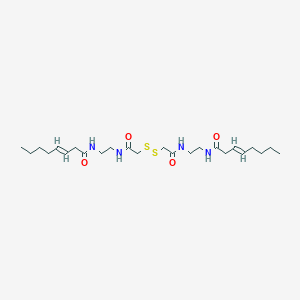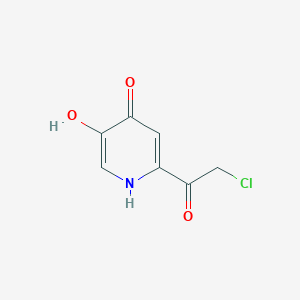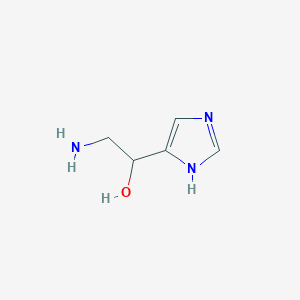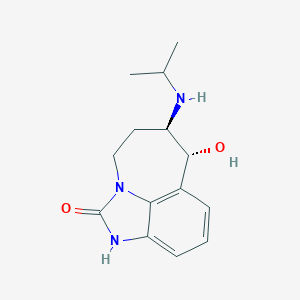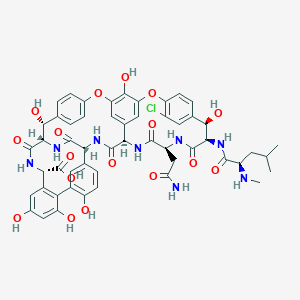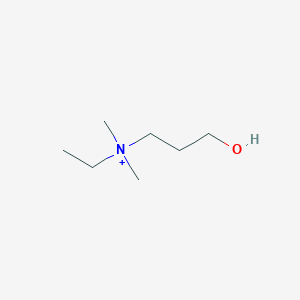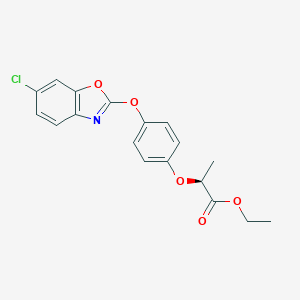
Fenoxaprop-ethyl, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenoxaprop-ethyl, (-)- is a selective herbicide used to control grass weeds in crops such as wheat, barley, and rice. It belongs to the chemical family of aryloxyphenoxypropionates and is known for its high efficacy against annual grasses. The purpose of
Mecanismo De Acción
Fenoxaprop-ethyl, (-)- works by inhibiting the synthesis of fatty acids in the target plant, leading to the disruption of cell membrane integrity and eventual death of the plant. This mechanism of action is specific to grass weeds and does not affect broadleaf plants.
Efectos Bioquímicos Y Fisiológicos
Fenoxaprop-ethyl, (-)- has been shown to affect the metabolism of target plants, leading to the accumulation of toxic metabolites and eventual death of the plant. It has also been found to affect the photosynthetic process in target plants, leading to reduced growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoxaprop-ethyl, (-)- is a highly effective herbicide that can be used to control a wide range of grass weeds. It is also relatively safe to use and has a low toxicity profile. However, its effectiveness can be reduced in certain environmental conditions, such as drought or high temperatures. In addition, its use can lead to the development of herbicide-resistant weeds, which can be a significant problem in agriculture.
Direcciones Futuras
There are several future directions for research on Fenoxaprop-ethyl, (-)-. One area of research is the development of new formulations that can improve its effectiveness under different environmental conditions. Another area of research is the development of new herbicides that can be used in combination with Fenoxaprop-ethyl, (-)- to reduce the development of herbicide-resistant weeds. Finally, research is needed to better understand the biochemical and physiological effects of Fenoxaprop-ethyl, (-)- on target plants, which can help to improve its efficacy and reduce its environmental impact.
In conclusion, Fenoxaprop-ethyl, (-)- is a highly effective herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action is specific to grass weeds and does not affect broadleaf plants, making it a valuable tool in crop protection programs. However, its use can lead to the development of herbicide-resistant weeds, which is a significant problem in agriculture. Further research is needed to develop new formulations and to better understand the biochemical and physiological effects of Fenoxaprop-ethyl, (-)- on target plants.
Métodos De Síntesis
Fenoxaprop-ethyl, (-)- can be synthesized using a multi-step process involving the reaction of 2-chloro-1-(3-chloro-4-(trifluoromethyl)phenoxy)propan-2-ol with sodium hydroxide and 2-(2-ethoxyethoxy)acetic acid. The resulting product is then purified and crystallized to obtain Fenoxaprop-ethyl, (-)- in its pure form.
Aplicaciones Científicas De Investigación
Fenoxaprop-ethyl, (-)- has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of annual grasses. It has been used in crop protection programs to increase crop yields and reduce weed competition. Fenoxaprop-ethyl, (-)- has also been studied for its environmental impact and has been found to have a low toxicity profile.
Propiedades
Número CAS |
113776-20-8 |
|---|---|
Nombre del producto |
Fenoxaprop-ethyl, (-)- |
Fórmula molecular |
C18H16ClNO5 |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m0/s1 |
Clave InChI |
PQKBPHSEKWERTG-NSHDSACASA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Otros números CAS |
113776-20-8 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



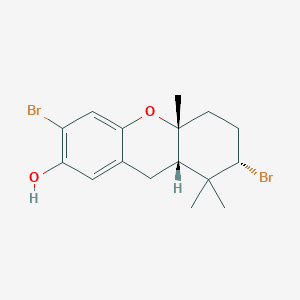
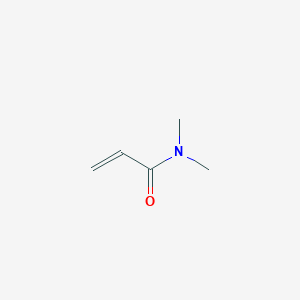
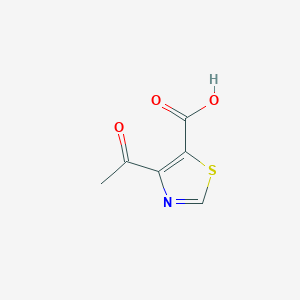
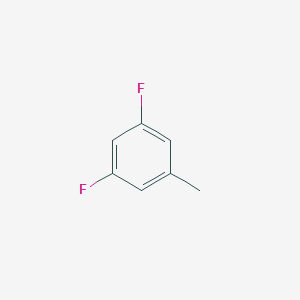
![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
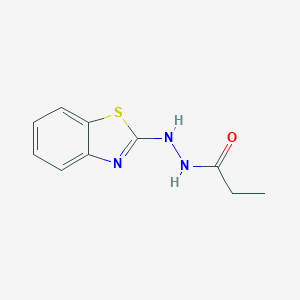
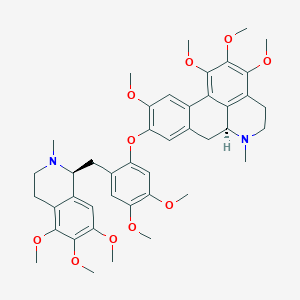
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
